molecular formula C7H14O3 B1589186 (+)-Isobutyl D-lactate CAS No. 61597-96-4

(+)-Isobutyl D-lactate

Cat. No.: B1589186
CAS No.: 61597-96-4
M. Wt: 146.18 g/mol
InChI Key: WBPAQKQBUKYCJS-ZCFIWIBFSA-N
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Description

(+)-Isobutyl D-lactate is an organic compound that belongs to the class of esters. It is derived from D-lactic acid and isobutanol. This compound is known for its pleasant fruity odor and is commonly used as a flavoring agent and fragrance in various products. Its chemical structure consists of a lactate moiety esterified with an isobutyl group.

Scientific Research Applications

(+)-Isobutyl D-lactate has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of various organic compounds.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: Utilized as a flavoring agent and fragrance in food, cosmetics, and personal care products.

Mechanism of Action

Target of Action

For instance, D-lactate has been found to stimulate gene transcription from chromatin through a process known as lactylation . This suggests that (+)-Isobutyl D-lactate may have similar targets and roles.

Mode of Action

D-lactate has been shown to play a role in energy metabolism and signal transduction during immune and inflammatory responses . It acts as a regulator of protein lactylation, an epigenetic modification crucial for energy metabolism and signaling in tissues under both physiological and pathological conditions . Therefore, it’s plausible that this compound may interact with its targets in a similar manner.

Biochemical Pathways

For instance, D-lactate is produced from glucose via the methylglyoxal pathway . It’s also involved in the regulation of brain function and energy metabolism . Therefore, this compound might affect similar biochemical pathways.

Pharmacokinetics

For instance, D-lactate has been shown to be produced in minimal quantities by human cells, and the plasma D-lactate concentration is normally maintained at a concentration of only about 0.01 mM . This suggests that this compound may have similar ADME properties and impacts on bioavailability.

Result of Action

For instance, D-lactate has been found to play a role in the regulation of brain function and the emergence of several disorders such as tumors, inflammation, infections, and cognitive impairment . Therefore, this compound may have similar effects.

Action Environment

D-lactate has been shown to play a role in acute and chronic inflammatory responses, suggesting that the inflammatory microenvironment may influence its action . Therefore, it’s plausible that the action of this compound may also be influenced by similar environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Isobutyl D-lactate can be synthesized through the esterification of D-lactic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of D-lactic acid with isobutanol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the ester is separated from the reaction mixture through distillation. The process is optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Isobutyl D-lactate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to D-lactic acid and isobutanol.

    Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: D-lactic acid and isobutanol.

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols.

Comparison with Similar Compounds

Similar Compounds

    (+)-Isobutyl L-lactate: The enantiomer of (+)-Isobutyl D-lactate, with similar chemical properties but different biological activities.

    Ethyl D-lactate: An ester of D-lactic acid with ethanol, used in similar applications.

    Methyl D-lactate: Another ester of D-lactic acid, with methanol as the alcohol component.

Uniqueness

This compound is unique due to its specific esterification with isobutanol, which imparts distinct chemical and sensory properties. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

2-methylpropyl (2R)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAQKQBUKYCJS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204643
Record name (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61597-96-4
Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61597-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpropyl-(R)-2-hydroxypropanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-2-Hydroxypropanoic acid 2-methylpropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpropyl-(R)-2-hydroxypropanoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The composition of matter of 1-butyl lactate is and its preparation are disclosed in Gabriel et al. U.S. Pat. No. 1,668,806 (1928). They prepared 1-butyl lactate by dehydrating 70% lactic acid with excess 1-butanol at 117° C., followed by addition of HCl catalyst, followed by refluxing and esterification with addition excess 1-butanol and drawing a 1-butanol water azeotrope overhead. Nakanishi and Tsuda (Japanese Patent JP 46/30176 [71/30176]) consider production of 1-butyl lactate by extraction of an acidified crude fermentation broth with 1-butanol, followed by esterification of the extract phase. BASF (EP 159-285) considers production of isobutyl lactate by extraction of an acidified crude fermentation broth with isobutanol, followed by esterification of the extract phase, which was then distilled in vacuum 80° C./25 mbar to give a purified isobutyl lactate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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